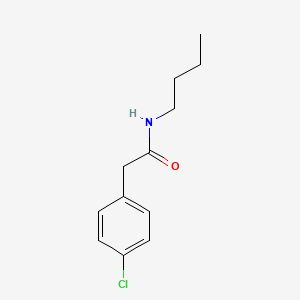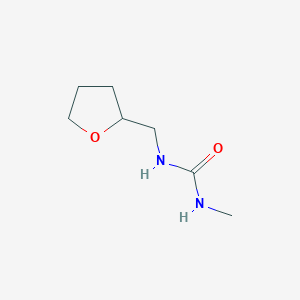![molecular formula C16H13N5OS3 B4558713 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4558713.png)
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
Reagents: Thioamide, acetic anhydride
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzothiophene and triazole intermediates, which are then coupled through a sulfanyl linkage
-
Step 1: Preparation of Benzothiophene Intermediate
Reagents: Benzothiophene, methyl iodide
Conditions: Reflux in the presence of a base such as potassium carbonate
-
Step 2: Synthesis of Triazole Intermediate
Reagents: Hydrazine hydrate, acetic acid
Conditions: Heating under reflux
-
Step 3: Coupling Reaction
Reagents: Benzothiophene intermediate, triazole intermediate, thiourea
Conditions: Reflux in ethanol
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Room temperature
-
Reduction: Reduction reactions can occur at the triazole ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
-
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the benzothiophene and thiazole rings.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the reagent
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and substituted benzothiophene or thiazole derivatives.
Scientific Research Applications
2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.
Antifungal Activity: Disrupts fungal cell membrane integrity by interacting with ergosterol.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Anticancer Activity: Induces apoptosis in cancer cells by activating the caspase pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(1-benzothiophen-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
- 2-[[5-(1-benzothiophen-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
The unique combination of benzothiophene, triazole, and thiazole moieties in 2-{[5-(1-benzothiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide provides it with a distinct set of biological activities and chemical reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[[5-(1-benzothiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS3/c1-21-14(11-8-24-12-5-3-2-4-10(11)12)19-20-16(21)25-9-13(22)18-15-17-6-7-23-15/h2-8H,9H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRXXNGTOFCKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)
![N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)
![5-[4-(1-ADAMANTYL)PIPERAZINO]-5-OXOPENTANOIC ACID](/img/structure/B4558648.png)
![3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)
![Methyl 3-{[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B4558675.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4558678.png)
![5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4558688.png)
![methyl 4-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B4558695.png)
![dimethyl 5-{[({[4-chloro-3-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]carbonyl}isophthalate](/img/structure/B4558703.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4558749.png)
